REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[CH2:11][CH2:12]Cl)=[CH:5][CH:4]=1.CN(C)C(=O)C.Cl[Al](Cl)Cl>>[OH:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:10](=[O:14])[CH2:11][CH2:12]2
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC(CCCl)=O
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Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
760 g
|
Type
|
reactant
|
Smiles
|
Cl[Al](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
An exotherm raised the temperature of the mixture from about 25° C. to 140° C.
|
Type
|
ADDITION
|
Details
|
over the course of the addition
|
Type
|
CUSTOM
|
Details
|
At the end of the two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by pouring into water (5.5 L) in a fume hood with good circulation and a trap between the inlet
|
Type
|
ADDITION
|
Details
|
Next, sodium borohydride (30 g) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed with water (2 L)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum-oven at 60° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212.8 g | |
YIELD: PERCENTYIELD | 92.9% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |